Blood-Brain Barrier Penetration: NMNI vs. NONI – A 20-Fold Difference in Transporter Affinity
Unlike the longer-chain analog N-n-octylnicotinium iodide (NONI), which enters the brain via the BBB choline transporter with an apparent Ki of 49 μM, N-methylnicotinium iodide (NMNI) exhibits minimal interaction with this transporter (apparent Ki ≥ 1000 μM) [1]. This quantitative difference establishes NMNI as a peripherally restricted control probe when CNS exclusion is required, whereas NONI is CNS-penetrant. The data derive from in situ rat brain perfusion studies measuring [³H]choline uptake inhibition.
| Evidence Dimension | Apparent Ki for BBB choline transporter (inhibition of [³H]choline uptake) |
|---|---|
| Target Compound Data | ≥1000 μM |
| Comparator Or Baseline | N-n-octylnicotinium iodide (NONI): 49 μM; N-n-decylnicotinium iodide (NDNI): 27 μM; N-n-hexyl choline: 2.2 μM |
| Quantified Difference | NMNI Ki ≥ 20.4× higher than NONI (≥1000 μM vs. 49 μM) |
| Conditions | In situ rat brain perfusion; competition against [³H]choline uptake; calculated using Michaelis-Menten kinetics |
Why This Matters
For studies requiring a peripherally restricted nicotinic ligand (e.g., to isolate peripheral nAChR effects without CNS confounds), NMNI's negligible BBB penetration is a critical selection criterion over CNS-penetrant analogs like NONI.
- [1] Allen, D. D., Lockman, P. R., Roder, K. E., Dwoskin, L. P., & Crooks, P. A. (2003). Active Transport of High-Affinity Choline and Nicotine Analogs into the Central Nervous System by the Blood-Brain Barrier Choline Transporter. Journal of Pharmacology and Experimental Therapeutics, 304(3), 1268–1274. View Source
